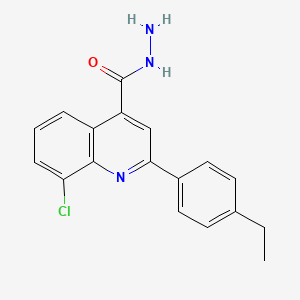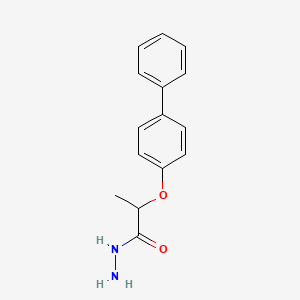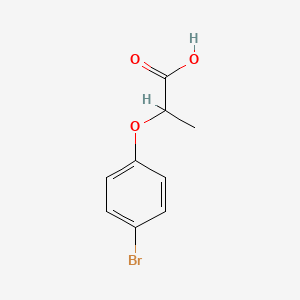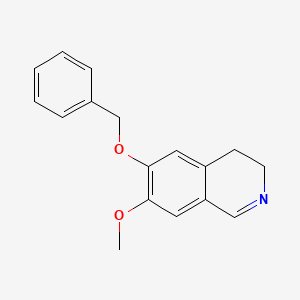
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H16ClN3O and a molecular weight of 325.79 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide consists of 18 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide has a molecular weight of 325.79 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. The structure of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide suggests potential efficacy against various cancer types. Its mechanism may involve interaction with cellular DNA or inhibition of enzymes crucial for cell proliferation .
Antioxidant Properties
The quinoline moiety is associated with antioxidant activity, which is essential in preventing oxidative stress-related diseases. This compound could be explored for its ability to scavenge free radicals and protect cells from oxidative damage .
Anti-Inflammatory Uses
Due to the presence of the carbohydrazide group, this compound may exhibit anti-inflammatory effects. It could be studied for the treatment of chronic inflammatory diseases by inhibiting cytokine production or other inflammatory pathways .
Antimalarial Applications
Quinolines have a rich history in antimalarial drugs. The chloroquine backbone in 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide could be modified to develop new antimalarial agents, especially against drug-resistant strains of Plasmodium .
Anti-SARS-CoV-2 Potential
Recent studies have highlighted the role of quinoline derivatives in combating SARS-CoV-2. This compound could be investigated for its ability to inhibit the virus’s replication or bind to its key proteins .
Antituberculosis Activity
The compound’s structural features suggest it may have applications in treating tuberculosis. It could target the mycobacterial cell wall or interfere with the bacterial DNA replication process .
Safety and Hazards
Propriétés
IUPAC Name |
8-chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-2-11-6-8-12(9-7-11)16-10-14(18(23)22-20)13-4-3-5-15(19)17(13)21-16/h3-10H,2,20H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQOAPJMSSEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)





![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)



